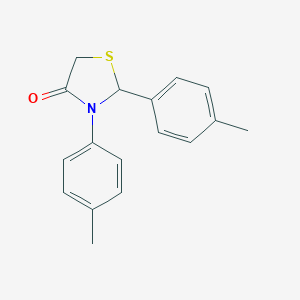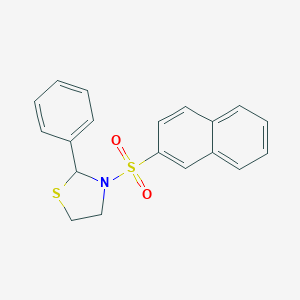
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a naphthalene-2-sulfonyl group and a phenyl group attached to a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-phenyl-thiazolidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced sulfonyl groups.
Applications De Recherche Scientifique
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The phenyl and thiazolidine groups may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: An organic compound with a similar sulfonyl group but lacking the thiazolidine and phenyl groups.
2-Phenyl-thiazolidine: A compound with a similar thiazolidine ring and phenyl group but lacking the naphthalene-2-sulfonyl group.
Uniqueness
3-(2-naphthylsulfonyl)-2-phenyl-1,3-thiazolidine is unique due to the combination of the naphthalene-2-sulfonyl, phenyl, and thiazolidine groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds mentioned above.
Propriétés
Formule moléculaire |
C19H17NO2S2 |
|---|---|
Poids moléculaire |
355.5g/mol |
Nom IUPAC |
3-naphthalen-2-ylsulfonyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C19H17NO2S2/c21-24(22,18-11-10-15-6-4-5-9-17(15)14-18)20-12-13-23-19(20)16-7-2-1-3-8-16/h1-11,14,19H,12-13H2 |
Clé InChI |
YPAZQFTVOPSKOW-UHFFFAOYSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
SMILES canonique |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



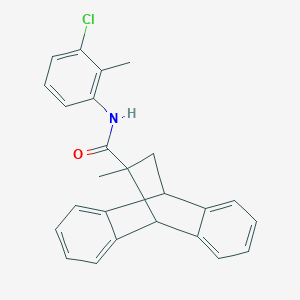
![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}ETHAN-1-OL](/img/structure/B391954.png)
![4-[2,2-Dichloro-1-(4-methoxy-3-methylphenyl)vinyl]-1-methoxy-2-methylbenzene](/img/structure/B391957.png)
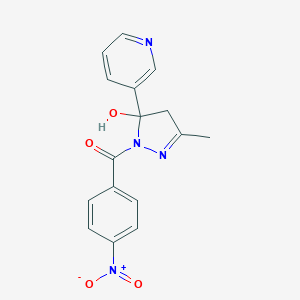
![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
![2-[(4-Iodoanilino)methylene]cyclopentanone](/img/structure/B391961.png)
![2-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B391964.png)
![Ethyl {5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B391965.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)

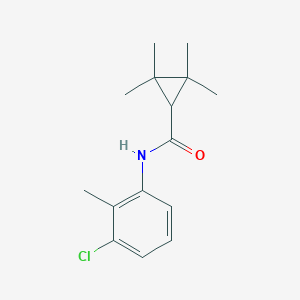
![4-(2,4-ditert-pentylphenoxy)-N-{4-[5-oxo-4-(1-phenyl-1H-tetraazol-5-yl)-3-(1-piperidinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B391973.png)
